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molecular formula C7H6IN3 B062289 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile CAS No. 180995-02-2

2-Amino-5-iodo-4-methylpyridine-3-carbonitrile

Cat. No. B062289
M. Wt: 259.05 g/mol
InChI Key: ZTQHKPCXMQZMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05593998

Procedure details

This compound is prepared in a manner analogous to that of Step C of Example 4, using 8.3 grams (0.063 mole) of 2-amino-3-cyano-4-methylpyridine (prepared as in Step B of Example 4) and 14.2 grams (0.063 mole) of N-iodosuccinimide in 250 mL of N,N-dimethylformamide, yielding 2-amino-3-cyano-5-iodo-4-methylpyridine.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([CH3:10])[CH:5]=[CH:4][N:3]=1.[I:11]N1C(=O)CCC1=O>CN(C)C=O>[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([CH3:10])[C:5]([I:11])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
NC1=NC=CC(=C1C#N)C
Step Two
Name
Quantity
14.2 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is prepared in a manner analogous to that of Step C of Example 4

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=C1C#N)C)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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